5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid 5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1801899-61-5
VCID: VC11670964
InChI: InChI=1S/C15H17NO4/c17-13(18)12-8-15(6-7-15)10-16(12)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)
SMILES: C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol

5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid

CAS No.: 1801899-61-5

Cat. No.: VC11670964

Molecular Formula: C15H17NO4

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid - 1801899-61-5

Specification

CAS No. 1801899-61-5
Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
IUPAC Name 5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid
Standard InChI InChI=1S/C15H17NO4/c17-13(18)12-8-15(6-7-15)10-16(12)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)
Standard InChI Key MWFCRIFLQUONPW-UHFFFAOYSA-N
SMILES C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Canonical SMILES C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid belongs to the azaspirocyclic family, featuring a fused bicyclic system with nitrogen at the spiro junction. The compound’s molecular formula is C₁₅H₁₇NO₄, with a molar mass of 275.30 g/mol . Key identifiers include:

PropertyValue
CAS No.1801899-61-5
IUPAC Name5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid
SMILESC1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
InChI KeyMWFCRIFLQUONPW-UHFFFAOYSA-N
PubChem CID59610541

The spiro[2.4]heptane core imposes significant steric strain, while the Cbz group acts as a transient protecting moiety for the secondary amine.

Spectral and Physicochemical Data

Though experimental data on melting/boiling points remain unpublished, computational models predict moderate water solubility due to the carboxylic acid group . Infrared (IR) spectroscopy would likely show stretches for C=O (∼1700 cm⁻¹, carboxylic acid and carbamate) and N–H (∼3300 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra would reveal distinct signals for the spirocyclic protons (δ 1.5–2.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and carboxylic acid proton (δ 12–13 ppm) .

Synthesis and Stereochemical Considerations

Retrosynthetic Analysis

The compound’s synthesis hinges on constructing the spiro[2.4]heptane framework while introducing the Cbz and carboxylate groups. A plausible retrosynthetic pathway involves:

  • Spirocycle Formation: Cyclopropanation of a preexisting pyrrolidine or piperidine derivative.

  • Functionalization: Sequential protection of the amine with Cbz and oxidation to introduce the carboxylic acid .

Stereoselective Synthesis

Chiral resolution is critical due to the spiro center’s inherent asymmetry. A patented route for the related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid employs:

  • Diastereomeric Salt Formation: Using chiral acids (e.g., dibenzoyl-L-tartaric acid) to separate enantiomers .

  • Catalytic Asymmetric Cyclopropanation: Transition metal catalysts (e.g., Rh₂(OAc)₄) induce cyclopropane ring closure with >90% enantiomeric excess (ee) .

For the benzyloxycarbonyl variant, analogous steps would involve:

  • Amine Protection: Treating the spirocyclic amine with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (Et₃N).

  • Carboxylic Acid Introduction: Oxidative cleavage of a terminal alkene or hydrolysis of a nitrile group.

Applications in Pharmaceutical Development

Role as a Chiral Building Block

The compound’s rigid spiro architecture and stereogenic center make it valuable for designing protease inhibitors. For example, analogs of this molecule are intermediates in ledipasvir (HCV NS5A inhibitor) synthesis, where the spirocycle enforces conformational restraint to enhance target binding .

Comparative Analysis of Related Compounds

Compound NameCAS No.Key DifferencesApplications
5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid2089652-09-3Carboxylic acid at position 7Peptide mimetics
(R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid1956435-23-6R-configuration at spiro centerChiral catalysts
5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidN/Atert-butoxycarbonyl (Boc) protecting groupAntiviral drug intermediates

Challenges and Future Directions

Synthetic Bottlenecks

Current limitations include low yields in spirocycle formation (<50%) and the need for costly chiral separations . Advances in flow chemistry and enzyme-mediated asymmetric synthesis could address these issues.

Expanding Therapeutic Utility

Ongoing research explores this compound’s derivatives for:

  • COVID-19 Main Protease (Mpro) Inhibition: Molecular docking studies suggest favorable binding (ΔG: −8.2 kcal/mol).

  • Alzheimer’s Disease: As gamma-secretase modulators to reduce amyloid-beta plaques.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator